GSK6853

Epigenetics Bromodomain selectivity Chemical probe validation

GSK6853 is the definitive chemical probe for BRPF1 bromodomain research. Its >1,600-fold selectivity over 48 bromodomains and 48 off-targets ensures on-target phenotypic attribution at 1 µM. With aqueous solubility of 140 µg/mL, it eliminates solvent toxicity artifacts in combination studies. In vivo, 85% IP bioavailability enables robust PK/PD in mouse models. Outperforms IACS-9571, PFI-4, and OF-1 in selectivity and pharmacokinetic characterization. Essential for benchmarking novel BRPF1 inhibitors and generating reproducible, high-confidence epigenetic datasets.

Molecular Formula C22H27N5O3
Molecular Weight 409.5 g/mol
Cat. No. B607858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK6853
SynonymsGSK6853;  GSK 6853;  GSK-6853.
Molecular FormulaC22H27N5O3
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C
InChIInChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1
InChIKeyFQWDVNSBYDXPIO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK6853: A High-Fidelity Chemical Probe for BRPF1 Bromodomain Inhibition with Defined Selectivity and In Vivo Compatibility


GSK6853 is a potent and selective benzimidazolone inhibitor of the BRPF1 bromodomain, developed as a chemical probe for epigenetic research [1]. It is a structural analog of GSK5959, optimized for improved aqueous solubility and pharmacokinetic properties to enable in vivo studies . Its characterization includes comprehensive profiling against a panel of 48 bromodomains and 48 unrelated targets, establishing a well-defined selectivity window for robust target engagement studies [2].

Why Substituting GSK6853 with a Generic BRPF1 Inhibitor Compromises Experimental Reproducibility


Simple substitution of GSK6853 with another BRPF1 inhibitor is scientifically unsound due to critical differences in selectivity, solubility, and pharmacokinetics across compounds. For instance, while inhibitors like IACS-9571, PFI-4, OF-1, and NI-57 all target BRPF family bromodomains, they exhibit vastly different isoform selectivity profiles, off-target activities, and cellular permeabilities [1]. The quantitative evidence below demonstrates that GSK6853's specific combination of >1600-fold selectivity, high aqueous solubility (140 µg/mL), and optimized in vivo bioavailability distinguishes it from its closest analogs . Using a less-characterized alternative risks confounding biological interpretation due to unrecognized off-target effects or insufficient target engagement in cellular and animal models [2].

Quantitative Differentiation of GSK6853 from Key BRPF1 Bromodomain Inhibitors


Superior Selectivity Window: GSK6853 vs. GSK5959 vs. IACS-9571

GSK6853 was optimized from GSK5959 to drastically improve selectivity. While GSK5959 showed >90-fold selectivity over other bromodomains, GSK6853 achieves >1600-fold selectivity over all other bromodomains tested, including BRPF2 and BRPF3 [1]. In contrast, the dual inhibitor IACS-9571, while potent, is not selective for BRPF1 over TRIM24 (Kd = 14 nM and 31 nM, respectively), complicating biological interpretation in systems where both proteins are expressed .

Epigenetics Bromodomain selectivity Chemical probe validation

Enhanced Aqueous Solubility for In Vitro and In Vivo Dosing: GSK6853 vs. GSK5959

A critical limitation of early BRPF1 inhibitors like GSK5959 was poor aqueous solubility, hindering reliable in vitro and in vivo application. GSK6853 was specifically engineered to overcome this, demonstrating a 17.5-fold improvement in solubility . This directly impacts experimental utility by reducing the need for high concentrations of organic solvents like DMSO, which can cause cellular toxicity and artifactual results [1].

Pharmacokinetics Formulation In vivo dosing

Optimized In Vivo Bioavailability: Intraperitoneal Route in Mouse Models

For in vivo studies, particularly in mice, the route of administration and resulting bioavailability are paramount. GSK6853 shows a remarkable 85% bioavailability via intraperitoneal (IP) injection, providing a robust and reliable method for achieving high systemic exposure for efficacy studies . This contrasts with its oral bioavailability of 22%, clearly defining the optimal dosing strategy and providing a major advantage over earlier, less bioavailable analogs [1]. While other BRPF1 inhibitors like NI-57 and OF-1 are reported as cell-active, comparable in vivo PK data is often not as thoroughly characterized or as favorable, limiting their immediate utility in animal models.

Pharmacokinetics In vivo pharmacology Drug discovery

High-Affinity Binding to BRPF1: Potency and Cellular Target Engagement

GSK6853 demonstrates exceptional binding affinity for the BRPF1 bromodomain, with a dissociation constant (Kd) of 0.3 nM, corresponding to a pKd of 9.5 [1]. This is a significant 32-fold improvement over its progenitor GSK5959 (pKd = 8.0) . Crucially, this high affinity translates into potent cellular activity, as measured by a NanoBRET target engagement assay in HEK293 cells, where GSK6853 shows a cellular IC50 of 20 nM [2]. In comparison, PFI-4, another selective BRPF1 inhibitor, has a reported IC50 of 80-172 nM in cell-free assays, suggesting that GSK6853 may achieve more complete target engagement at lower concentrations .

Binding affinity Cellular target engagement Biochemical assay

Defined Isoform Selectivity: GSK6853 vs. Pan-BRPF Inhibitors

The BRPF family includes three proteins (BRPF1, BRPF2/BRD1, BRPF3). While some inhibitors like OF-1 and NI-57 are considered pan-BRPF inhibitors, GSK6853 was designed for high selectivity. Quantitative data shows GSK6853 is >1600-fold selective for BRPF1 over BRPF2 and BRPF3, with pKd values of 6.29 and 6.00 for these isoforms, respectively [1]. In stark contrast, NI-57 exhibits IC50 values of 3.1 nM (BRPF1), 46 nM (BRPF2), and 140 nM (BRPF3), a much narrower selectivity window . This means GSK6853 is a superior tool for dissecting the specific biological role of BRPF1 without confounding effects from simultaneous inhibition of BRPF2 or BRPF3.

Isoform selectivity Chemical biology Epigenetics

Optimal Application Scenarios for GSK6853 in Epigenetics and Oncology Research


Validating BRPF1-Specific Phenotypes in Cellular Models

Researchers seeking to attribute a cellular phenotype specifically to BRPF1 bromodomain inhibition should select GSK6853. Its >1600-fold selectivity over other bromodomains and defined isoform selectivity profile ensures that any observed effect at the recommended 1 µM concentration is highly likely to be due to on-target engagement of BRPF1 [1]. This is critical for generating high-confidence datasets in mechanistic studies of chromatin regulation and gene expression.

In Vivo Studies of BRPF1 Function Requiring Robust Exposure

For in vivo investigations in mouse models of disease, GSK6853 is the premier choice due to its optimized pharmacokinetic properties. The documented 85% bioavailability via intraperitoneal injection provides a reliable method for achieving systemic drug levels sufficient for target engagement . This allows for consistent and reproducible pharmacodynamic readouts, a key advantage over less characterized BRPF1 inhibitors.

Studies in Oncology Models Involving BRPF1 Dysregulation

GSK6853 has demonstrated efficacy in suppressing proliferation and inducing G1 phase arrest in liver, colon, and breast cancer cell models [2]. In these oncology-focused studies, GSK6853's superior solubility (140 µg/mL) and high cellular potency (IC50 = 20 nM) facilitate robust in vitro combination studies with other chemotherapeutic agents or targeted therapies without solvent toxicity artifacts, enabling clearer interpretation of synergistic or additive effects.

Use as a Reference Standard for BRPF1 Inhibitor Discovery Programs

In both academic and industrial drug discovery, GSK6853 serves as a benchmark 'gold standard' for BRPF1 inhibition. Its comprehensive characterization—from biochemical affinity (Kd = 0.3 nM) to cellular engagement (NanoBRET IC50 = 20 nM) and in vivo PK—provides a reference point against which novel BRPF1 inhibitors can be compared [3]. Procurement of GSK6853 is essential for establishing assay baselines and validating the performance of new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK6853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.